molecular formula C10H10BrNO5 B3030692 Methyl 2-(4-bromo-2-methyl-6-nitrophenoxy)acetate CAS No. 943994-74-9

Methyl 2-(4-bromo-2-methyl-6-nitrophenoxy)acetate

Cat. No. B3030692
CAS RN: 943994-74-9
M. Wt: 304.09
InChI Key: CFVIWXBRKCPIOJ-UHFFFAOYSA-N
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Description

“Methyl 2-(4-bromo-2-methyl-6-nitrophenoxy)acetate” is a chemical compound with the molecular formula C10H10BrNO5 . It is a derivative of 2-Bromo-4-methyl-6-nitrophenol, which has the molecular formula C7H6BrNO3 .


Molecular Structure Analysis

The molecular structure of “Methyl 2-(4-bromo-2-methyl-6-nitrophenoxy)acetate” can be represented by its molecular formula C10H10BrNO5 . The compound contains a bromine atom, a nitro group (-NO2), and a methyl ester group (-COOCH3) attached to a phenyl ring .

Scientific Research Applications

Design and Synthesis of CK2 Inhibitors

“Methyl 2-(4-bromo-2-methyl-6-nitrophenoxy)acetate” could potentially be used in the design and synthesis of CK2 inhibitors . CK2 inhibitors are a class of drugs that inhibit the protein kinase CK2 and have potential applications in cancer therapy.

Docking Studies of Novel Telmisartan-Glitazone Hybrid Analogs

This compound could also be used in docking studies of novel telmisartan-glitazone hybrid analogs for the treatment of metabolic syndrome . Docking studies are a method used in molecular modeling to predict the orientation of one molecule to a second when bound to each other to form a stable complex.

Synthesis of Novel Coumarins

“Methyl 2-(4-bromo-2-methyl-6-nitrophenoxy)acetate” could potentially be used in the synthesis of novel coumarins . Coumarins are a type of aromatic organic chemical compound, and their derivatives have various biological activities and pharmacological properties.

Synthesis of cis-Cyclopropanes

This compound could also be employed in the synthesis of cis-cyclopropanes . Cyclopropanes are a type of organic compound that consist of three carbon atoms linked together in a ring. The cis configuration refers to the relative orientation of functional groups in the molecule.

Antiviral Applications

The compound could potentially have antiviral applications. Similar compounds, such as indole derivatives, have been found to possess antiviral activity .

Anti-inflammatory Applications

“Methyl 2-(4-bromo-2-methyl-6-nitrophenoxy)acetate” could potentially have anti-inflammatory applications. Similar compounds, such as indole derivatives, have been found to possess anti-inflammatory activity .

properties

IUPAC Name

methyl 2-(4-bromo-2-methyl-6-nitrophenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO5/c1-6-3-7(11)4-8(12(14)15)10(6)17-5-9(13)16-2/h3-4H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFVIWXBRKCPIOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCC(=O)OC)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70728264
Record name Methyl (4-bromo-2-methyl-6-nitrophenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70728264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(4-bromo-2-methyl-6-nitrophenoxy)acetate

CAS RN

943994-74-9
Record name Methyl (4-bromo-2-methyl-6-nitrophenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70728264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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